(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 3,4-dimethyl-5-methylfuran-2-yl propenone, is an organic compound with a molecular formula of C12H14O. It is a colorless liquid with a sweet, floral odor. It has been extensively studied in recent years due to its potential applications in a variety of fields.
Scientific Research Applications
3,4-Dimethyl-5-methylfuran-2-yl propenone has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of a variety of compounds, such as 2-amino-3-phenyl-1-butanol and 2-methyl-3-phenyl-1-butanol. It has also been used to synthesize a variety of polymers, such as polyvinyl alcohol and polyurethane. In addition, (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone has been studied for its potential applications in the production of biofuels, as well as for its potential use as a green solvent for organic reactions.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating H+ ions to the reaction mixture. This proton donation is thought to facilitate the formation of a variety of products, such as polymers, biofuels, and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-5-methylfuran-2-yl propenone have not been extensively studied. However, it is believed that the compound has a low toxicity and is not likely to cause any adverse effects.
Advantages and Limitations for Lab Experiments
The main advantage of using (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone in lab experiments is its low toxicity and lack of adverse effects. This makes it an ideal choice for a variety of applications. However, the compound is highly flammable, and therefore it should be handled with caution in the lab.
Future Directions
In the future, (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone could be used to synthesize a variety of compounds, such as polymers, biofuels, and other compounds. It could also be used as a green solvent for organic reactions. Additionally, further research into the biochemical and physiological effects of this compound could lead to new applications in medicine and other fields. Finally, the compound could be used to develop new catalysts for a variety of reactions.
Synthesis Methods
3,4-Dimethyl-5-methylfuran-2-yl propenone can be synthesized from the reaction of 1-methoxy-(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methyl-2-furanone with propenal in the presence of potassium carbonate as a catalyst. This reaction takes place at a temperature of 140-160°C and a pressure of 1-2 atm. The yield of the reaction can be increased by the addition of a small amount of anhydrous sodium sulfate.
properties
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-6-14(10-12(11)2)16(17)9-8-15-7-5-13(3)18-15/h4-10H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWHJNZFEMGHJG-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(O2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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